N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene transcription, and cell cycle regulation. CHIR-99021 has gained significant attention in the scientific community due to its potential applications in various fields of research, including stem cell biology, cancer research, and neurobiology.
Scientific Research Applications
Isoxazole Synthesis and Applications
Isoxazoles, such as N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, are important in pharmaceutical sciences and organic chemistry due to their presence in various nitrogen-containing five-membered rings. The synthesis of isoxazoles typically involves condensations with hydroxylamine, cyclizations of ketoxime dianions, and 1,3-dipolar cycloaddition reactions. Their unique structures make them valuable as building blocks in drug discovery, particularly in the synthesis of 3,4-disubstituted isoxazoles, which are underrepresented yet crucial in this process (Burkhard, Tchitchanov, & Carreira, 2011).
Novel Synthesis Methods
Innovative methods for synthesizing isoxazoles have been developed, such as a one-pot, three-component cyclocondensation reaction involving hydroxylamine hydrochloride, aryl aldehydes, and β-oxoesters. This process is advantageous due to its efficiency, simplicity, environmentally friendly nature, and avoidance of using organic solvents (Kiyani, Jabbari, & Mosallanezhad, 2014).
Pharmaceutical Applications
The structural uniqueness of isoxazoles makes them particularly relevant in medicinal chemistry. Isoxazolidines, derived from isoxazoles, are pivotal in the synthesis of nucleosides, carbohydrates, peptide nucleic acids (PNA), amino acids, and steroid analogs. This versatility is crucial for the development of various therapeutic agents and bioactive compounds (Berthet, Cheviet, Dujardin, Parrot, & Martínez, 2016).
Chemical Properties and Reactions
Isoxazole derivatives exhibit a wide range of chemical properties and can undergo various reactions. These properties enable their use in creating diverse compounds with potential applications in different scientific fields. For example, they can be transformed into β-hydroxy ketones, γ-amino alcohols, α,β-unsaturated oximes, β-hydroxy nitriles, α-hydroxy-β-diketones, and β-dicarbonyl compounds. This flexibility highlights the importance of isoxazole derivatives in organic synthesis and material science (Duc & Dung, 2021).
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c15-8(7-1-2-7)3-5-12-10(16)11(17)13-9-4-6-18-14-9/h4,6-8,15H,1-3,5H2,(H,12,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBLJVCIDXYCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide |
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